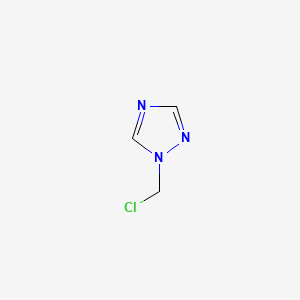
1-Chloromethyl-1H-1,2,4-triazole
Descripción general
Descripción
1-Chloromethyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C3H4ClN3 and its molecular weight is 117.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pesticide Intermediate Synthesis
1-Chloromethyl-1H-1,2,4-triazole has been identified as a significant intermediate in the preparation of pesticides. The synthesis process involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde and subsequent reaction with thioyl chloride, resulting in the formation of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt. This method demonstrates a high yield over 92.3% and utilizes chloroform as a solvent for better reaction control and reduced waste of thioyl chloride (Z. Ying, 2004).
Energetic Salt Synthesis
Research also highlights the preparation of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. The salts exhibit good thermal stability and relatively high density, making them suitable for various applications. This study involved a series of synthetic steps, including reactions with different silver salts and protonation processes, emphasizing the versatile nature of this compound in synthesizing complex chemical structures (Ruihu Wang et al., 2007).
Intermolecular Interaction Studies
This compound derivatives are used in studies exploring intermolecular interactions, such as lp⋯π interactions. These studies involve the synthesis and characterization of biologically active triazole derivatives, contributing to a deeper understanding of molecular interactions and their implications in various fields, including pharmaceuticals and materials science (R. Shukla et al., 2014).
Proton-Conducting Electrolytes
Another significant application is in the field of proton-conducting electrolytes. 1H-1,2,4-Triazole, including its derivatives, has been found to enhance proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs). These materials demonstrate excellent electrochemical stability, making them promising for fuel cell applications (Siwen Li et al., 2005).
Mecanismo De Acción
Target of Action
1-Chloromethyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family . The nucleus of the 1,2,4-triazole is metabolically stable and interacts as a pharmacophore by serving as a hydrogen bond acceptor and donor at the active site of a receptor . .
Mode of Action
It is known that 1,2,4-triazole compounds, in general, interact with their targets via hydrogen bonding .
Biochemical Pathways
1,2,4-triazole compounds are known to have diverse biological and pharmaceutical applications .
Pharmacokinetics
The 1,2,4-triazole nucleus can improve the drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character .
Result of Action
1,2,4-triazole compounds are known to have diverse pharmacological properties .
Action Environment
It is generally recommended to store such compounds in a sealed condition at 2-8°c .
Propiedades
IUPAC Name |
1-(chloromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-1-7-3-5-2-6-7/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNMFQMREJNQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395823 | |
| Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84387-62-2 | |
| Record name | 1-(Chloromethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84387-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-chloromethyl-1H-1,2,4-triazole useful in the synthesis of energetic materials?
A1: this compound serves as a versatile starting material for creating a variety of energetic salts. [] Its chloromethyl group (-CH2Cl) readily undergoes nucleophilic substitution reactions with various nitrogen-containing heterocycles like imidazole and triazole derivatives. This allows for the introduction of diverse cationic moieties into the structure. [] Subsequent reactions, such as metathesis with silver salts or protonation, further expand the possibilities for designing energetic salts with tailored properties. []
Q2: How do the properties of the final energetic salts relate to the structure of the starting this compound derivative?
A2: The research demonstrates that modifying the substituents on the triazole ring of the this compound derivative directly influences the properties of the final energetic salts. [] For instance, incorporating different nitrogen-containing heterocycles during the nucleophilic substitution step leads to variations in thermal stability and density, crucial parameters for energetic materials. [] Further investigations into structure-property relationships are essential for optimizing the desired characteristics of these energetic salts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Furyl)phenyl]ethanone](/img/structure/B1587954.png)











